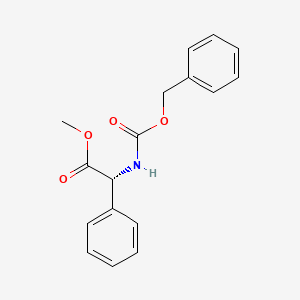
(R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonylamino group and a phenyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate typically involves the esterification of ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid and methanol.
Reduction: The benzyloxycarbonylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride, and are conducted under controlled temperature conditions.
Major Products Formed
Hydrolysis: ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid and methanol.
Reduction: ®-Methyl 2-amino-2-phenylacetate.
Substitution: Various substituted derivatives of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The ester group can be hydrolyzed to release the active ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid, which can then exert its effects on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 2-(benzyloxycarbonylamino)-2-phenylpropanoate: Similar structure but with an additional methyl group on the central carbon atom.
®-Methyl 2-(benzyloxycarbonylamino)-2-(4-methylphenyl)acetate: Similar structure but with a methyl group on the phenyl ring.
®-Methyl 2-(benzyloxycarbonylamino)-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom on the phenyl ring.
Uniqueness
®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the benzyloxycarbonylamino group provides a protective function, while the ester and phenyl groups offer versatility in chemical transformations and interactions with biological targets.
Eigenschaften
IUPAC Name |
methyl (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNUVWZZAARLI-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
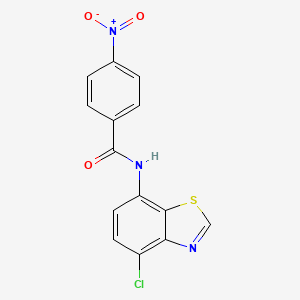
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2386003.png)
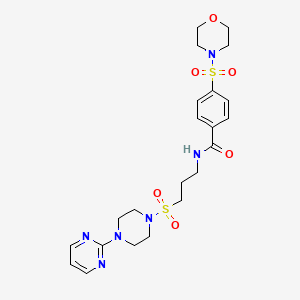
![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
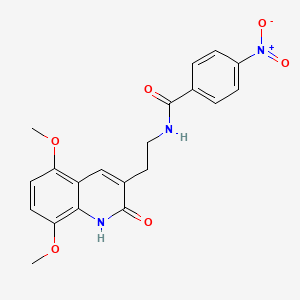
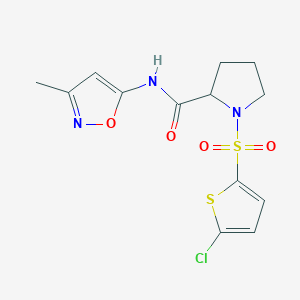
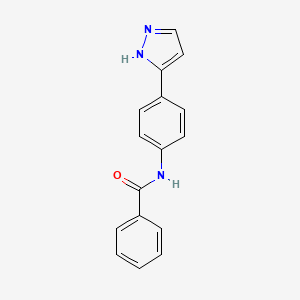
![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)
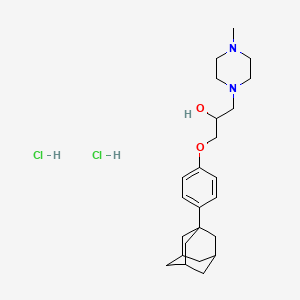
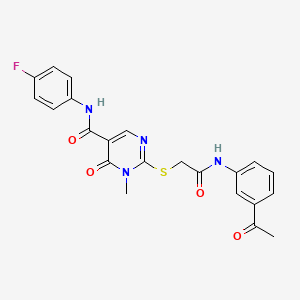
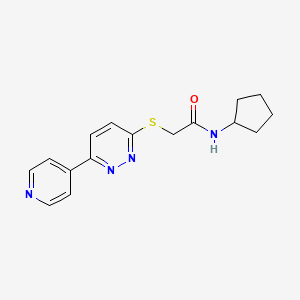
![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)
![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)
